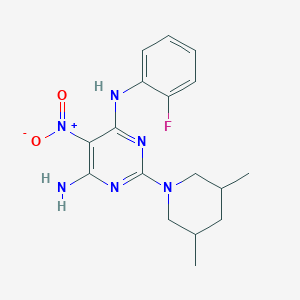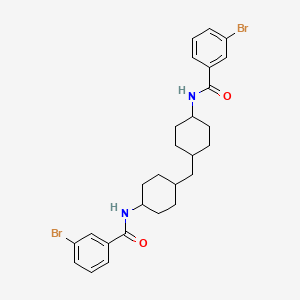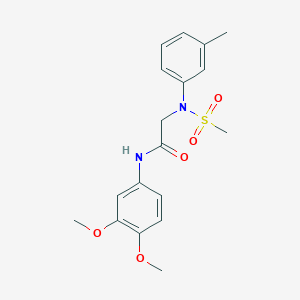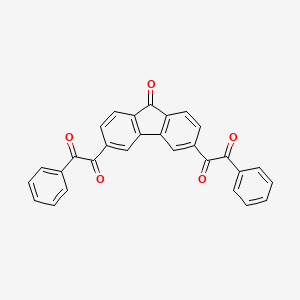
2-(3,5-dimethylpiperidin-1-yl)-N-(2-fluorophenyl)-5-nitropyrimidine-4,6-diamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(3,5-DIMETHYLPIPERIDIN-1-YL)-N4-(2-FLUOROPHENYL)-5-NITROPYRIMIDINE-4,6-DIAMINE is a complex organic compound with a unique structure that includes a piperidine ring, a fluorophenyl group, and a nitropyrimidine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3,5-DIMETHYLPIPERIDIN-1-YL)-N4-(2-FLUOROPHENYL)-5-NITROPYRIMIDINE-4,6-DIAMINE typically involves multiple steps, including the formation of the piperidine ring, the introduction of the fluorophenyl group, and the nitration of the pyrimidine ring. Common reagents used in these reactions include piperidine, fluorobenzene, and nitric acid. The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yields and purity of the final product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods are designed to optimize reaction efficiency, minimize waste, and ensure consistent quality of the final product.
Chemical Reactions Analysis
Types of Reactions
2-(3,5-DIMETHYLPIPERIDIN-1-YL)-N4-(2-FLUOROPHENYL)-5-NITROPYRIMIDINE-4,6-DIAMINE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives, depending on the oxidizing agent used.
Reduction: Reduction reactions can convert the nitro group to an amine group, altering the compound’s properties.
Substitution: The fluorophenyl group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like hydrogen gas or sodium borohydride, and nucleophiles like amines or thiols. Reaction conditions vary but often involve specific temperatures, pressures, and solvents to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitro derivatives, while reduction can produce amine derivatives. Substitution reactions can introduce various functional groups, leading to a wide range of potential products.
Scientific Research Applications
2-(3,5-DIMETHYLPIPERIDIN-1-YL)-N4-(2-FLUOROPHENYL)-5-NITROPYRIMIDINE-4,6-DIAMINE has several scientific research applications, including:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential as a biochemical probe to study cellular processes and molecular interactions.
Medicine: Explored for its potential therapeutic properties, including its use as a lead compound in drug discovery and development.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-(3,5-DIMETHYLPIPERIDIN-1-YL)-N4-(2-FLUOROPHENYL)-5-NITROPYRIMIDINE-4,6-DIAMINE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and affecting various biological processes. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 2-(3,5-DIMETHYLPIPERIDIN-1-YL)-1-(2-FLUOROPHENYL)ETHANAMINE
- 4-[(1,2-Dihydro-2-oxo-3H-indol-3-ylidene)amino]N(4,6-dimethyl-2-pyrimidinyl)-benzene derivatives
Uniqueness
Compared to similar compounds, 2-(3,5-DIMETHYLPIPERIDIN-1-YL)-N4-(2-FLUOROPHENYL)-5-NITROPYRIMIDINE-4,6-DIAMINE stands out due to its unique combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research applications and potential therapeutic uses.
Properties
Molecular Formula |
C17H21FN6O2 |
|---|---|
Molecular Weight |
360.4 g/mol |
IUPAC Name |
2-(3,5-dimethylpiperidin-1-yl)-4-N-(2-fluorophenyl)-5-nitropyrimidine-4,6-diamine |
InChI |
InChI=1S/C17H21FN6O2/c1-10-7-11(2)9-23(8-10)17-21-15(19)14(24(25)26)16(22-17)20-13-6-4-3-5-12(13)18/h3-6,10-11H,7-9H2,1-2H3,(H3,19,20,21,22) |
InChI Key |
WJKSKTLORWJVOQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1CC(CN(C1)C2=NC(=C(C(=N2)NC3=CC=CC=C3F)[N+](=O)[O-])N)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-{[5-(2,5-dichlorophenyl)furan-2-yl]methyl}-2H-tetrazol-5-amine](/img/structure/B12479425.png)
![N-(2,6-diethylphenyl)-2-[(2E)-4-oxo-2-(phenylimino)-1,3-thiazolidin-5-yl]acetamide](/img/structure/B12479439.png)
![2-amino-4-(3,4-dimethylphenyl)-6-methyl-5-oxo-5,6-dihydro-4H-pyrano[3,2-c]quinoline-3-carbonitrile](/img/structure/B12479442.png)
![N-{3-chloro-5-methoxy-4-[(4-methylbenzyl)oxy]benzyl}cyclohexanamine](/img/structure/B12479448.png)
![4-(4-ethoxyphenyl)-3-hydroxy-1,4,6,7,8,9-hexahydro-5H-pyrazolo[3,4-b]quinolin-5-one](/img/structure/B12479452.png)

![N-benzyl-4-methoxy-N-(2-{[4-(phenylsulfonyl)piperazin-1-yl]carbonyl}phenyl)benzenesulfonamide](/img/structure/B12479478.png)

![Ethyl 3,3,3-trifluoro-2-hydroxy-2-{4-[(phenoxycarbonyl)amino]phenyl}propanoate](/img/structure/B12479485.png)
![N-(5-chloro-2-methoxybenzyl)-1-azabicyclo[2.2.2]octan-3-amine](/img/structure/B12479493.png)
![({2-[(2,4-Dichlorophenyl)methoxy]phenyl}methyl)[3-(imidazol-1-YL)propyl]amine](/img/structure/B12479497.png)
![N-[3-Hydroxyfurosta-5,20(22)-dien-26-yl]acetamide](/img/structure/B12479505.png)

![Propan-2-yl 4-({[(5-bromonaphthalen-1-yl)carbonyl]carbamothioyl}amino)benzoate](/img/structure/B12479508.png)
